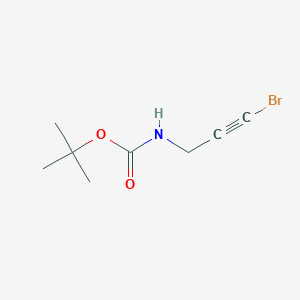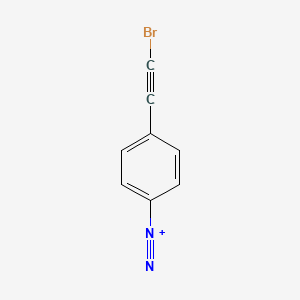
4-(Bromoethynyl)benzene-1-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromoethynyl)benzene-1-diazonium is an organic compound that features a diazonium group attached to a benzene ring substituted with a bromoethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromoethynyl)benzene-1-diazonium typically involves the diazotization of 4-(Bromoethynyl)aniline. This process includes the following steps:
Formation of 4-(Bromoethynyl)aniline: This can be achieved by bromination of ethynylbenzene followed by nitration and reduction to obtain the aniline derivative.
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of diazotization and handling of diazonium salts apply. These processes require careful control of temperature and pH to ensure the stability of the diazonium compound.
Chemical Reactions Analysis
Types of Reactions
4-(Bromoethynyl)benzene-1-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through Sandmeyer reactions, forming products such as aryl halides, nitriles, and phenols.
Coupling Reactions: The diazonium compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols and aromatic amines in alkaline conditions are typical reagents.
Major Products
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions with phenols and aromatic amines.
Scientific Research Applications
4-(Bromoethynyl)benzene-1-diazonium has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 4-(Bromoethynyl)benzene-1-diazonium primarily involves the formation of reactive intermediates through the loss of nitrogen gas. This creates highly reactive aryl cations or radicals that can undergo further reactions with nucleophiles . The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
4-(Bromoethynyl)benzene: Lacks the diazonium group but shares the bromoethynyl substitution.
4-(Ethynyl)benzene-1-diazonium: Similar structure but without the bromine atom.
Properties
CAS No. |
919791-64-3 |
|---|---|
Molecular Formula |
C8H4BrN2+ |
Molecular Weight |
208.03 g/mol |
IUPAC Name |
4-(2-bromoethynyl)benzenediazonium |
InChI |
InChI=1S/C8H4BrN2/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4H/q+1 |
InChI Key |
ARLNZEBCTNQWIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CBr)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


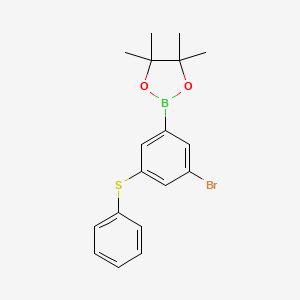
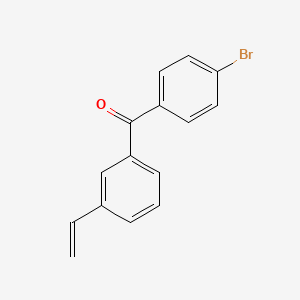
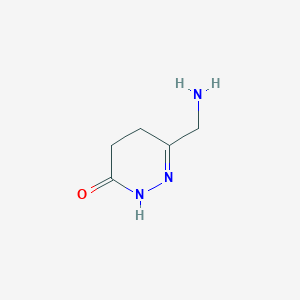
![2-Propen-1-one, 1-[3-[4-amino-6-chloro-5-[4-(3,4-dichlorophenoxy)-3-methoxyphenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]-1-piperidinyl]-](/img/structure/B12632389.png)
![2-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12632396.png)
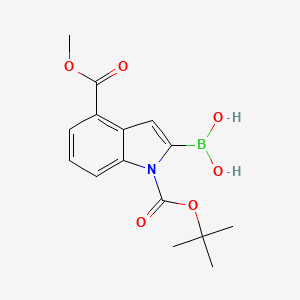

![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)
![2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride](/img/structure/B12632453.png)
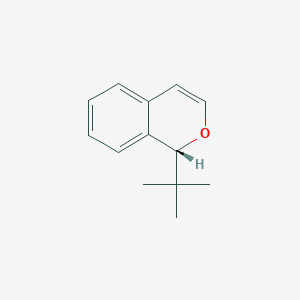
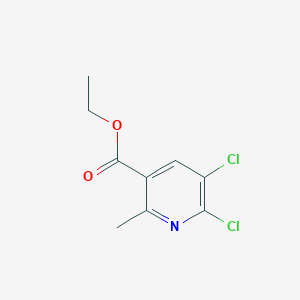
![chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B12632461.png)

